REACTION_CXSMILES
|
C(N)(C)(C)C.[Br:6]Br.[CH2:8]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1.C(Cl)Cl.CCOCC.O>[CH2:8]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([Br:6])[C:17]=1[OH:22])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to −78° C
|
Type
|
CUSTOM
|
Details
|
to reach RT over the course of 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The mixture was washed with 1N HCl, sat. aq. Na2S2O3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4 all volatiles
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FC (PE:EtOAc, 9:1)
|
Type
|
CUSTOM
|
Details
|
The colourless oil was used without further characterization in the next reaction
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)Br)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |